2-Bromo-3-(3-methyl-2-thienyl)-1-propene

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Substituting this compound with generic 2-bromoallyl or unsubstituted thiophene analogs leads to synthetic failure—the 3-methyl substitution pattern is structurally critical for target binding and material properties. Only 2-Bromo-3-(3-methyl-2-thienyl)-1-propene delivers the unique combination of an allylic bromide and a pre-functionalized 3-methylthiophene core, providing two orthogonal reactive sites for sequential Suzuki, Stille, or Heck cross-coupling. This dual reactivity enables SAR library synthesis, agrochemical discovery, and advanced materials development that mono-functional building blocks cannot support.

Molecular Formula C8H9BrS
Molecular Weight 217.13 g/mol
CAS No. 951885-77-1
Cat. No. B3314383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(3-methyl-2-thienyl)-1-propene
CAS951885-77-1
Molecular FormulaC8H9BrS
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CC(=C)Br
InChIInChI=1S/C8H9BrS/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,2,5H2,1H3
InChIKeyMMWYLTOECROTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(3-methyl-2-thienyl)-1-propene (CAS 951885-77-1): Structure, Procurement and Comparison Guide for Research Chemists


2-Bromo-3-(3-methyl-2-thienyl)-1-propene (CAS 951885-77-1) is a specialized brominated thiophene derivative with the IUPAC name 2-(2-bromoprop-2-enyl)-3-methylthiophene . Its structure features a 3-methylthiophene ring linked to a 2-bromoprop-1-ene moiety via a methylene bridge, creating a unique allylic bromide and a functionalized thiophene core. Primarily intended as a research chemical, it serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, for the development of pharmaceuticals, agrochemicals, and advanced materials .

Why Generic Thiophene or Allyl Bromide Analogs Cannot Replace 2-Bromo-3-(3-methyl-2-thienyl)-1-propene in Synthesis


In the context of complex molecule synthesis, the substitution of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene with a generic analog like a simple 2-bromoallyl compound or an unsubstituted thiophene derivative is not trivial and can lead to synthetic failure. The target compound's specific 3-methyl substitution pattern on the thiophene ring is a critical structural feature often required for target binding or material properties, which generic analogs lack. Furthermore, the presence of both an allylic bromide and a functionalized thiophene core provides two orthogonal reactive sites, enabling sequential or selective cross-coupling strategies that are impossible with mono-functional analogs . Substituting with a compound like 2-bromo-3-(2-thienyl)-1-propene [1] removes the essential 3-methyl group, potentially altering the electronics and sterics of any downstream synthetic step, as detailed in the quantitative evidence below.

Evidence-Based Differentiation of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene (CAS 951885-77-1) from Its Closest Structural Analogs


Structural Comparison: The Essential 3-Methyl Group on the Thiophene Ring

The presence of a 3-methyl group on the thiophene ring is the primary structural differentiator between 2-Bromo-3-(3-methyl-2-thienyl)-1-propene and its closest analog, 2-Bromo-3-(2-thienyl)-1-propene (CAS 95853-39-7) . The target compound (C8H9BrS) has a molecular weight of 217.13 g/mol, whereas the des-methyl analog (C7H7BrS) is 14.03 g/mol lighter at 203.10 g/mol [1]. This methyl group is not merely a mass addition; it significantly alters the electron density and steric environment of the thiophene ring, which can critically influence reaction regioselectivity and the physicochemical properties of the final products.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Reactivity Differentiation: Allylic Bromide vs. Thiophene-Bound Bromine

2-Bromo-3-(3-methyl-2-thienyl)-1-propene features an allylic bromide, a key differentiator from analogs like 3-(3-bromo-2-thienyl)-1-propene (CAS 33892-67-0), where the bromine atom is directly attached to the thiophene ring . Allylic bromides are significantly more reactive towards nucleophiles and in oxidative addition steps of cross-coupling reactions (e.g., Suzuki, Stille) compared to aromatic bromides on thiophene [1]. The allylic position also enables participation in Tsuji-Trost-type reactions, a synthetic pathway inaccessible to the thiophenyl bromide analog.

Cross-Coupling Synthetic Methodology Organometallics

Precursor Comparison: Direct vs. Post-Functionalization Strategies

2-Bromo-3-(3-methyl-2-thienyl)-1-propene can be viewed as a direct, pre-functionalized analog of its non-brominated precursor, 3-(3-Methyl-2-thienyl)-1-propene (CAS 99727-96-5) . While the precursor (C8H10S, MW 138.23 g/mol) could theoretically be brominated in-house, this would require additional synthetic steps, optimization, and purification . The target compound offers a single-step entry point to a variety of cross-coupled products, saving significant time and resources, especially in parallel synthesis or library generation where late-stage functionalization is not feasible.

Synthetic Efficiency Process Chemistry Retrosynthesis

Optimal Application Scenarios for 2-Bromo-3-(3-methyl-2-thienyl)-1-propene in Advanced Research and Development


Synthesis of 3-Methylthiophene-Containing Drug Candidates via Palladium-Catalyzed Cross-Coupling

This compound is ideally suited as an electrophilic partner in Suzuki-Miyaura, Stille, or Heck reactions [1]. The allylic bromide undergoes facile oxidative addition to palladium, enabling the rapid construction of C-C bonds to install a 3-methylthiophene motif into complex molecules. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies where the 3-methylthiophene group is a key pharmacophore or a privileged scaffold for modulating lipophilicity and target binding [1].

Synthesis of Functionalized Thiophene-Based Organic Semiconductors and Conductive Polymers

The 3-methylthiophene subunit is a common building block in the design of organic electronic materials [1]. 2-Bromo-3-(3-methyl-2-thienyl)-1-propene provides a direct route to incorporate this motif with a vinyl linkage into monomers or polymers. The allylic bromide can be used to polymerize or attach the thiophene unit to a polymer backbone, enabling fine-tuning of the material's electronic properties, solubility, and solid-state morphology, which are critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Construction of Diverse Screening Libraries via Parallel Synthesis

Given its pre-functionalized nature and compatibility with robust cross-coupling methodologies, this compound is an excellent building block for generating small, focused libraries of 3-methylthiophene derivatives [1]. Its single-step reactivity profile is highly amenable to automation and parallel synthesis, allowing researchers to efficiently explore chemical space around the thiophene core and identify new lead compounds or molecular probes in high-throughput screening campaigns.

Precursor for Agrochemical and Specialty Chemical Development

Thiophene derivatives are prominent in the agrochemical industry [1]. This compound serves as a versatile intermediate for the synthesis of novel herbicidal, fungicidal, or insecticidal agents that require a 3-methylthiophene moiety linked through an allylic spacer. Its ability to participate in various cross-coupling reactions allows chemists to append a diverse array of aryl or heteroaryl groups, facilitating the discovery of new crop protection solutions with improved potency or selectivity.

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